3-tert-Butylsulfanyl-pyridine-2-carbonitrile
CAS No.: 178811-40-0
Cat. No.: VC20748156
Molecular Formula: C10H12N2S
Molecular Weight: 192.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 178811-40-0 |
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Molecular Formula | C10H12N2S |
Molecular Weight | 192.28 g/mol |
IUPAC Name | 3-tert-butylsulfanylpyridine-2-carbonitrile |
Standard InChI | InChI=1S/C10H12N2S/c1-10(2,3)13-9-5-4-6-12-8(9)7-11/h4-6H,1-3H3 |
Standard InChI Key | VOYCFYNBUBXWDL-UHFFFAOYSA-N |
SMILES | CC(C)(C)SC1=C(N=CC=C1)C#N |
Canonical SMILES | CC(C)(C)SC1=C(N=CC=C1)C#N |
Basic Information
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IUPAC Name: 3-tert-butylsulfanylpyridine-2-carbonitrile
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Molecular Formula: C10H12N2S
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Molecular Weight: 192.28 g/mol
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CAS Number: 178811-40-0
General Synthesis
The synthesis of 3-tert-butylsulfanyl-pyridine-2-carbonitrile generally involves the introduction of the tert-butylthio group to the pyridine ring followed by the addition of a cyano group. Various methods have been explored, including:
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Nucleophilic Substitution: The reaction of a suitable pyridine derivative with tert-butylthiol in the presence of a base can yield the desired product.
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Cyclization Reactions: Cycloaddition methods involving nitriles and sulfur-containing reagents have also been reported, providing alternative synthetic routes.
Example Synthesis Route
One method involves starting from 2-cyanopyridine, which can be reacted with tert-butylthiol under acidic conditions to form 3-tert-butylsulfanylpyridine, followed by further functionalization to introduce the cyano group at the appropriate position on the ring.
Pharmaceutical Relevance
3-tert-Butylsulfanyl-pyridine-2-carbonitrile has potential applications in drug development due to its structural features that may interact with biological targets effectively. It is particularly noted for:
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Antimicrobial Activity: Compounds containing pyridine rings are often explored for their antibacterial and antifungal properties.
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Enzyme Inhibition: The presence of a sulfanyl group can enhance binding affinity to certain enzymes, making it a candidate for enzyme inhibitors.
Agrochemical Use
The compound may also find applications in agriculture as a pesticide or herbicide, leveraging its biological activity to control pests effectively.
Hazard Classification
3-tert-butylsulfanyl-pyridine-2-carbonitrile is classified as an irritant (Xi) and poses risks if inhaled or contacted with skin or eyes. Safety measures should include:
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Use of personal protective equipment (PPE) such as gloves and goggles.
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Proper ventilation when handling the compound.
First Aid Measures
In case of exposure:
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Inhalation: Move to fresh air; seek medical attention if symptoms persist.
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Skin Contact: Wash with soap and water; consult a physician if irritation occurs.
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Eye Contact: Rinse thoroughly with water for at least 15 minutes; seek medical attention.
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